Phosphorothioic acid, O-(1,6-dihydro-5-methoxy-6-oxo-1-phenyl-4-pyridazinyl) O-ethyl O-(1-methylethyl) ester
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Overview
Description
Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester is a complex organophosphate compound. Organophosphates are a class of organophosphorus compounds with the general structure O=P(OR)3, where a central phosphate molecule is bonded to alkyl or aromatic substituents . These compounds have gained significant attention due to their diverse applications, particularly in agriculture and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester typically involves the esterification reaction between thiophosphoric acid and the corresponding alcohols. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of advanced technologies and equipment ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of substituted organophosphates .
Scientific Research Applications
Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester
- Thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester derivatives
- Other organophosphate esters
Uniqueness
The uniqueness of thiophosphoric acid O-ethyl O-isopropyl O-(1,6-dihydro-5-methoxy-6-oxo-1-phenylpyridazin-4-yl) ester lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59631-22-0 |
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Molecular Formula |
C16H21N2O5PS |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[ethoxy(propan-2-yloxy)phosphinothioyl]oxy-4-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H21N2O5PS/c1-5-21-24(25,22-12(2)3)23-14-11-17-18(16(19)15(14)20-4)13-9-7-6-8-10-13/h6-12H,5H2,1-4H3 |
InChI Key |
CFJWGWZIHZMYPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC)OC(C)C |
Origin of Product |
United States |
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